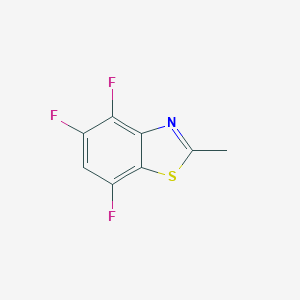

4,5,7-Trifluoro-2-methylbenzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5,7-Trifluoro-2-methylbenzothiazole is a fluorinated benzothiazole derivative with the molecular formula C8H4F3NS. This compound is characterized by the presence of three fluorine atoms at positions 4, 5, and 7 on the benzene ring, and a methyl group at position 2 on the thiazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,7-Trifluoro-2-methylbenzothiazole typically involves the introduction of fluorine atoms into the benzothiazole framework. One common method is the fluorination of 2-methylbenzothiazole using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4,5,7-Trifluoro-2-methylbenzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced benzothiazole derivatives.

Substitution: Functionalized benzothiazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 4,5,7-trifluoro-2-methylbenzothiazole, as effective antimicrobial agents. Research indicates that these compounds exhibit potent activity against Mycobacterium tuberculosis (M. tuberculosis), with several derivatives showing enhanced inhibitory concentrations compared to standard drugs . For instance, compounds synthesized from benzothiazole scaffolds demonstrated significant anti-tubercular activity, with some exhibiting better efficacy than traditional treatments like Isoniazid and Rifampicin .

Anti-inflammatory and Analgesic Properties

The benzothiazole framework has been associated with anti-inflammatory and analgesic effects. Compounds derived from this scaffold have shown substantial reductions in edema volume in experimental models, outperforming conventional analgesics such as aspirin . The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole core can enhance these pharmacological properties .

Cancer Research

this compound has also been explored for its anticancer potential. It is part of a broader class of benzothiazole derivatives that have shown promise in inhibiting cancer cell proliferation through various mechanisms. Notably, some derivatives have been identified as potent inhibitors of specific cancer-related enzymes .

Agricultural Applications

Benzothiazole derivatives are widely utilized in agriculture as fungicides and herbicides. The introduction of trifluoromethyl groups into the benzothiazole structure can enhance biological activity and selectivity towards target pests while reducing toxicity to non-target organisms . The compound's ability to inhibit certain plant pathogens makes it a candidate for developing new agrochemicals.

Material Science

Polymer Chemistry

In material science, this compound is used as a building block for synthesizing polymers with specific properties. The incorporation of fluorinated groups can improve the thermal stability and chemical resistance of polymers . Research has shown that polymers derived from benzothiazole structures exhibit desirable mechanical properties and can be tailored for specific applications in coatings and films.

Data Tables

Case Studies

- Anti-Tubercular Activity Study : A recent study synthesized various benzothiazole derivatives to evaluate their anti-tubercular properties. The compound this compound was among those tested, showing promising results with lower MIC values compared to standard treatments .

- Polymer Development : Researchers have developed new polymeric materials incorporating this compound that exhibit enhanced mechanical properties and thermal stability. These materials are being explored for use in protective coatings due to their superior performance under harsh conditions .

- Cancer Inhibition Research : A series of novel benzothiazole derivatives were synthesized to target specific cancer pathways. The incorporation of the trifluoromethyl group significantly increased the potency of these compounds against various cancer cell lines .

Mecanismo De Acción

The mechanism of action of 4,5,7-Trifluoro-2-methylbenzothiazole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to biological targets, potentially leading to the inhibition of enzymes or disruption of cellular processes. Detailed studies on its mechanism of action are ongoing to elucidate its effects at the molecular level .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Fluoro-2-methylbenzothiazole

- 4,6-Difluoro-2-methylbenzothiazole

- 2-Methylbenzothiazole

Uniqueness

4,5,7-Trifluoro-2-methylbenzothiazole is unique due to the presence of three fluorine atoms, which significantly influence its chemical and biological properties. This makes it distinct from other similar compounds that may have fewer fluorine atoms or different substitution patterns .

Actividad Biológica

4,5,7-Trifluoro-2-methylbenzothiazole is a fluorinated derivative of benzothiazole, a compound known for its diverse biological activities. The presence of three fluorine atoms significantly enhances its chemical properties, making it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

The molecular structure of this compound is characterized by the presence of a benzothiazole ring with three fluorine substituents at the 4, 5, and 7 positions. This unique substitution pattern influences its reactivity and interaction with biological targets.

Table 1: Chemical Structure and Properties

| Property | Description |

|---|---|

| Molecular Formula | C₇H₄F₃N₁S |

| Molecular Weight | 201.17 g/mol |

| Melting Point | 50-52 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine atoms enhance the compound's lipophilicity and binding affinity to proteins and enzymes. Preliminary studies suggest that it may inhibit various enzymatic pathways involved in cellular proliferation and inflammation.

Key Mechanisms Identified:

- Enzyme Inhibition : Potential inhibition of kinases involved in cancer progression.

- Antimicrobial Activity : Exhibits activity against certain bacterial strains.

- Antioxidant Properties : May scavenge free radicals and reduce oxidative stress.

Biological Activity Studies

Recent research has highlighted the potential applications of this compound in various fields:

-

Anticancer Activity :

- In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance, it demonstrated an IC50 value of approximately 10 μM against breast cancer cells (MCF-7) and lung cancer cells (A549) .

- Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways.

- Antimicrobial Effects :

- Antioxidant Activity :

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with other benzothiazole derivatives:

Table 2: Comparative Biological Activities

| Compound | IC50 (µM) against MCF-7 | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity |

|---|---|---|---|

| This compound | ~10 | 15 (S. aureus), 30 (E. coli) | Moderate |

| 5-Fluoro-2-methylbenzothiazole | ~20 | 25 (S. aureus), >50 (E. coli) | Low |

| Benzothiazole | ~30 | >50 (S. aureus), >50 (E. coli) | Low |

Case Studies

Several case studies have explored the therapeutic potential of benzothiazole derivatives including this compound:

- Cancer Therapeutics :

- Microbial Resistance :

Propiedades

IUPAC Name |

4,5,7-trifluoro-2-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NS/c1-3-12-7-6(11)4(9)2-5(10)8(7)13-3/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLYXCLFKUAMQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CC(=C2S1)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.